molecular formula C8H7ClO2S B1311718 4-Vinylbenzenesulfonyl chloride CAS No. 2633-67-2

4-Vinylbenzenesulfonyl chloride

Cat. No. B1311718
CAS RN: 2633-67-2
M. Wt: 202.66 g/mol
InChI Key: VHEKFTULOYIMSU-UHFFFAOYSA-N
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Description

4-Vinylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7ClO2S . It has a molecular weight of 202.66 . The compound is a gummy solid and its IUPAC name is 4-vinylbenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 4-Vinylbenzenesulfonyl chloride is 1S/C8H7ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Vinylbenzenesulfonyl chloride is a gummy solid . It has a molecular weight of 202.66 . The compound’s InChI code is 1S/C8H7ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2 .

Scientific Research Applications

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, created using 4-vinylbenzenesulfonyl chloride and other related compounds, are used as key intermediates in various chemical transformations. These include unusual rearrangements to yield diverse privileged scaffolds, indicating the compound's versatility in solid-phase synthesis (Fülöpová & Soural, 2015).

LC–MS Detection Enhancement

4-Vinylbenzenesulfonyl chloride has been employed to enhance the detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS). This is achieved through its rapid and quantitative reaction with estrogens, improving detection responses by up to 23 times (Higashi et al., 2006).

Environmental Applications

New quaternized crosslinked poly(4-vinylpyridines), prepared using 4-vinylbenzenesulfonyl chloride, have been effectively used to remove hexavalent chromium from aqueous solutions. These polymers show high adsorption capacities and good efficiency in chromium removal, highlighting their environmental significance (Neagu & Mikhalovsky, 2010).

Polymer Synthesis

The compound has been involved in the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solution via reversible addition−fragmentation chain transfer polymerization. This showcases its role in creating new polymer materials with potential applications in various fields (Mitsukami et al., 2001).

Polymer-Silicon Hybrids

4-Vinylbenzenesulfonyl chloride has been used in UV-induced coupling on hydrogen-terminated Si(100) surfaces for preparing well-defined polymer−Si hybrids. This application is crucial for the development of advanced materials combining organic and inorganic components (Xu, Kang, & Neoh, 2005).

Catalysis

O-sulfonated poly(4-vinylpyrrolidonium) chloride, derived from 4-vinylbenzenesulfonyl chloride, has been used as a polymeric and reusable catalyst for the synthesis of various xanthene derivatives. This indicates its significant role in facilitating chemical reactions (Shirini et al., 2014).

Safety And Hazards

4-Vinylbenzenesulfonyl chloride is classified as dangerous . It has hazard statements H314-H290, indicating that it causes severe skin burns and eye damage, and is harmful if swallowed . The compound should be handled with protective gloves, protective clothing, eye protection, and face protection . It should not be released into the environment .

properties

IUPAC Name

4-ethenylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEKFTULOYIMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431839
Record name 4-Vinylbenzenesulfonyl chloride
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Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Vinylbenzenesulfonyl chloride

CAS RN

2633-67-2
Record name p-Styrenesulfonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Styrene-4-sulfonyl chloride
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Record name 4-Vinylbenzenesulfonyl chloride
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Record name Styrene-4-sulfonyl chloride
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Record name 4-Ethenylbenzene-1-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A flask containing 300 ml dry dimethyl formamide was cooled in an ice/salt bath to 3° C. Thionyl chloride (250 ml) was added dropwise with stirring over a period of 2 hrs. Sodium styrene p-sulphonate (200 g}was added in aliquots over a further 1 hour. The reaction mixture was allowed to stand for 24 hours at room temperature. The solution was poured onto ice and extracted with toluene (1000 ml). The extract was neutralised with sodium carbonate, washed with water, dried over magnesium sulphate and the solvent removed by evaporation under vacuum at 30° C. Finally the purified styrene p-sulphonyl chloride was filtered and stored at 5° C. in the dark.
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Synthesis routes and methods III

Procedure details

20.6 g (0.1 mole) of sodium 4-vinylbenzenesulfonate was added to 200 ml of chloroform, and with stirring, 27.1 g (0.13 mole) of phosphorus pentachloride was gradually added at 5° C. After the addition, the mixture was stirred further for 1 hour. Chloroform was removed, and the product was washed with water and purified with ether to afford 16.3 g (yield 80.5%) of 4-vinylbenzenesulfonyl chloride. The resulting 4-vinylbenzenesulfonyl chloride was dissolved in 200 ml of toluene, and 14.8 g (0.08 mole) of p-aminodiphenylamine and 8 g of triethylamine were gradually added to the resulting solution. The mixture was stirred at 0° C. for 2 hours. The resulting precipitate was separated to afford 23.4 g (yield 83%) of N-(4-anilino)-phenyl-4-vinylbenzenesulfonamide having a melting point of 135° C.
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Synthesis routes and methods IV

Procedure details

Into a reaction vessel fitted with a cooling pipe, a stirrer, a thermometer and a nitrogen feed pipe, 2.0 parts of 4-tert-butylcatechol, 565 parts of thionyl chloride and 400 parts of dehydrated N,N-dimethylformamide were fed, and then stirred under ice cooling. To the solution obtained, while this was kept at 0° C. or below, 150 parts of formula-(18) sodium p-styrenesulfonate was dividedly added thereto. After its addition, the reaction solution was stirred for 24 hours while keeping the liquid temperature. After the reaction was completed, the reaction solution was poured into 1,500 parts of water to carry out extraction with toluene, and the organic layer formed was washed with ion-exchanged water. This organic layer was then dried with sodium sulfuric anhydride, followed by evaporation of the solvent under reduced pressure to obtain 128 parts (quantitative) of formula-(19) p-styrenesulfonic acid chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
T Ishizone, J Tsuchiya, A Hirao, S Nakahama - Macromolecules, 1992 - ACS Publications
… 4-Vinylbenzenesulfonyl Chloride. To thionyl chloride (65 mL) under nitrogen in an ice bath was added sodium p-styrenesulfonate (26.3 g, 128 mmol) in small portions withstirring below …
Number of citations: 46 pubs.acs.org
RR Choudhury, AK Palai, JM Gohil, S Mohanty… - Journal of the Indian …, 2021 - Elsevier
… of 4-vinylbenzenesulfonyl chloride Experimental set-up used for synthesis of 4-vinylbenzenesulfonyl chloride … Purified 4-vinylbenzenesulfonyl chloride (p-styrene sulfonyl chloride, SSC) …
Number of citations: 3 www.sciencedirect.com
A del Prado, N Briz, R Navarro, M Pérez… - …, 2012 - ACS Publications
… Copolymers between 4-vinylbenzenesulfonyl chloride and styrene of different compositions are prepared in analogous conditions to those used in the homopolymerization. The …
Number of citations: 24 pubs.acs.org
M Li, JA Ma, S Liao - Macromolecules, 2023 - ACS Publications
… In contrast, the corresponding chloride analogue, 4-vinylbenzenesulfonyl chloride (VBSCl), is less stable (Figure 1A) and often caused side reactions or gelation in radical …
Number of citations: 2 pubs.acs.org
N Moszner, U Salz, V Rheinberger - Polymer Bulletin, 1994 - Springer
… Synthesis 4-Vinylbenzenesulfonyl chloride was prepared by reacting sodium p-styrene… (MPPSS): To a mixture of 0.5 mol 4-vinylbenzenesulfonyl chloride and 0.5 mol thymol (Fluka) a …
Number of citations: 10 link.springer.com
K Kamahori, S Tada, K Ito, S Itsuno - Tetrahedron: Asymmetry, 1995 - Elsevier
… Indeed, ehiral monomers 6 were readily prepared by a single step synthesis from 4vinylbenzenesulfonyl chloride 13 and amino acid in the presence of triethylamine. Amino acids used …
Number of citations: 80 www.sciencedirect.com
XP Hui, CA Chen, KH Wu… - … , Biological, and Chemical …, 2007 - Wiley Online Library
… To prepare resins having lower ligand loadings, a novel chiral monomer 6 was synthesized in high yield from a reaction of 4-vinylbenzenesulfonyl chloride (5) with 1 (Scheme 2). The …
Number of citations: 24 onlinelibrary.wiley.com
Z Hu, JA Finlay, L Chen, DE Betts, MA Hillmyer… - …, 2009 - ACS Publications
… The 4-vinylbenzenesulfonyl chloride monomer was purchased from TCI America. All the … with sPFPE, a fluorinated tail was added to 4-vinylbenzenesulfonyl chloride. (23) To a 150 mL …
Number of citations: 104 pubs.acs.org
Z Zhou, RN Dominey, JP Rolland… - Journal of the …, 2006 - ACS Publications
… 4-Vinylbenzenesulfonyl chloride was synthesized by the following procedure. Sodium p-… to 4-vinylbenzenesulfonyl chloride. To a round-bottom flask, 4-vinylbenzenesulfonyl chloride (…
Number of citations: 93 pubs.acs.org
S Feng, D Shi, F Liu, L Zheng, J Nie, W Feng… - Electrochimica …, 2013 - Elsevier
… 4-Vinylbenzenesulfonyl chloride was synthesized according to the reported procedures in literature [28]. All other reagents and solvents were dried and purified using standard …
Number of citations: 289 www.sciencedirect.com

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